Cas no 78427-26-6 (1-(4-Aminophenyl)pyridin-1-ium chloride)
1-(4-Aminophenyl)pyridin-1-ium chloride Chemical and Physical Properties
Names and Identifiers
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- Pyridinium, 1-(4-aminophenyl)-, chloride
- 1-(4-Aminophenyl)pyridin-1-ium chloride
- 4-pyridin-1-ium-1-ylaniline,chloride
- 4-pyridin-1-ium-1-ylaniline;chloride
- 1-(4-Aminophenyl)pyridin-1-iumchloride
- DTXSID90627725
- SY265687
- CS-0156737
- SCHEMBL2124803
- 78427-26-6
- MFCD24623584
- 4-pyridin-1-ium-1-ylaniline chloride
- AKOS027393624
- DS-18754
- 1-(4-AMINOPHENYL)-1??-PYRIDIN-1-YLIUM CHLORIDE
- n-(4-aminophenyl)pyridinium chloride
- SB78448
-
- MDL: MFCD24623584
- Inchi: 1S/C11H11N2.ClH/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13;/h1-9H,12H2;1H/q+1;/p-1
- InChI Key: MCJGOGUUDJHLPZ-UHFFFAOYSA-M
- SMILES: [Cl-].[N+]1(C=CC=CC=1)C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 206.0610761g/mol
- Monoisotopic Mass: 206.0610761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 144
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.9Ų
1-(4-Aminophenyl)pyridin-1-ium chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A639068-50mg |
1-(4-Aminophenyl)pyridin-1-ium chloride |
78427-26-6 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A639068-100mg |
1-(4-Aminophenyl)pyridin-1-ium chloride |
78427-26-6 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A639068-500mg |
1-(4-Aminophenyl)pyridin-1-ium chloride |
78427-26-6 | 500mg |
$ 230.00 | 2022-06-07 | ||
| Chemenu | CM255052-5g |
1-(4-Aminophenyl)pyridin-1-ium chloride |
78427-26-6 | 95% | 5g |
$468 | 2021-08-04 | |
| Chemenu | CM255052-10g |
1-(4-Aminophenyl)pyridin-1-ium chloride |
78427-26-6 | 95% | 10g |
$701 | 2021-08-04 | |
| Chemenu | CM255052-25g |
1-(4-Aminophenyl)pyridin-1-ium chloride |
78427-26-6 | 95% | 25g |
$1122 | 2021-08-04 | |
| Alichem | A029183333-5g |
1-(4-Aminophenyl)pyridin-1-ium chloride |
78427-26-6 | 95% | 5g |
$703.50 | 2023-09-01 | |
| Alichem | A029183333-10g |
1-(4-Aminophenyl)pyridin-1-ium chloride |
78427-26-6 | 95% | 10g |
$1005.00 | 2023-09-01 | |
| Alichem | A029183333-25g |
1-(4-Aminophenyl)pyridin-1-ium chloride |
78427-26-6 | 95% | 25g |
$1704.48 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XG375-1g |
1-(4-Aminophenyl)pyridin-1-ium chloride |
78427-26-6 | 95+% | 1g |
738.0CNY | 2021-07-14 |
1-(4-Aminophenyl)pyridin-1-ium chloride Suppliers
1-(4-Aminophenyl)pyridin-1-ium chloride Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 1-(4-Aminophenyl)pyridin-1-ium chloride
Introduction to 1-(4-Aminophenyl)pyridin-1-ium chloride (CAS No. 78427-26-6) and Its Applications in Modern Chemical Research
1-(4-Aminophenyl)pyridin-1-ium chloride, identified by the chemical abstracts service number 78427-26-6, is a significant compound in the realm of pharmaceutical and chemical research. This organometallic derivative has garnered considerable attention due to its unique structural properties and versatile applications in synthetic chemistry, medicinal chemistry, and material science. The compound's molecular structure, featuring a pyridinium core linked to an aniline moiety, endows it with distinctive reactivity that makes it a valuable intermediate in the synthesis of more complex molecules.
The pyridin-1-ium core of 1-(4-Aminophenyl)pyridin-1-ium chloride plays a pivotal role in its chemical behavior. Pyridinium ions are known for their ability to act as electrophiles, facilitating various nucleophilic substitution reactions. This property is particularly useful in the construction of heterocyclic frameworks, which are prevalent in many biologically active compounds. The presence of the 4-Aminophenyl group further enhances the compound's utility by introducing basicity and potential for further functionalization through condensation or coupling reactions.
In recent years, the interest in 1-(4-Aminophenyl)pyridin-1-ium chloride has surged due to its applications in the development of novel pharmaceuticals. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity for biological targets. For instance, derivatives of this compound have been explored as potential inhibitors of kinases and other enzymes involved in cancer pathways. The ability to modify both the pyridinium and aniline moieties allows for fine-tuning of physicochemical properties, such as solubility and metabolic stability, which are critical factors in drug design.
Moreover, the compound has found utility in materials science, particularly in the synthesis of organic semiconductors and luminescent materials. The conjugated system formed by the pyridine and phenyl rings contributes to its electronic properties, making it a candidate for applications in optoelectronic devices. Recent studies have demonstrated its incorporation into organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs), where its electron-withdrawing nature aids in charge transport.
The synthesis of 1-(4-Aminophenyl)pyridin-1-ium chloride typically involves the reaction of 4-aminophenylhydrazine with a suitable pyridine derivative under acidic conditions. This process yields the desired salt form, which is often more stable and easier to handle than the free base. Advances in synthetic methodologies have enabled more efficient and scalable production methods, reducing costs and improving yields. These improvements are crucial for industrial applications where cost-effectiveness and reproducibility are paramount.
Recent research has also highlighted the role of 1-(4-Aminophenyl)pyridin-1-ium chloride in catalysis. Its ability to participate in cycloaddition reactions makes it a potential catalyst or co-catalyst in organic transformations. For example, it has been investigated as a component in transition-metal-catalyzed reactions, where it can facilitate cross-coupling processes between aryl halides and organometallic reagents. Such applications underscore the compound's versatility beyond traditional pharmaceutical synthesis.
The compound's stability under various conditions has also been a subject of study. Investigations into its thermal and photochemical properties have revealed insights into its decomposition pathways and potential degradation products. These findings are essential for understanding its behavior in different environments, such as during storage or within biological systems. Additionally, computational studies have been employed to model its interactions with biological targets, providing a rational basis for designing more effective derivatives.
In conclusion, 1-(4-Aminophenyl)pyridin-1-ium chloride (CAS No. 78427-26-6) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features enable diverse chemical transformations, making it indispensable in pharmaceutical research, materials science, and catalysis. As synthetic methodologies continue to evolve, further exploration of this compound's potential is anticipated to yield novel insights and innovations that could impact various industries.
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